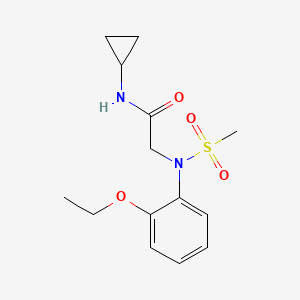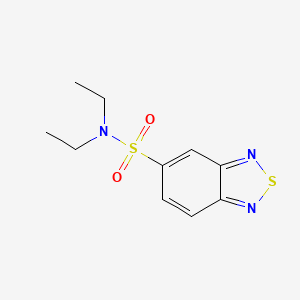
N-cyclopentyl-4-morpholinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-morpholinecarbothioamide (CMCT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMCT is a thioamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-morpholinecarbothioamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-cyclopentyl-4-morpholinecarbothioamide has been shown to have antiviral, antitumor, and antibacterial properties. In agriculture, N-cyclopentyl-4-morpholinecarbothioamide has been used as a fungicide and insecticide. In materials science, N-cyclopentyl-4-morpholinecarbothioamide has been used as a precursor for the synthesis of metal sulfide nanoparticles.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-4-morpholinecarbothioamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleic acids and proteins. N-cyclopentyl-4-morpholinecarbothioamide has been shown to inhibit the activity of RNA polymerase, DNA polymerase, and reverse transcriptase.
Biochemical and Physiological Effects
N-cyclopentyl-4-morpholinecarbothioamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune system function. N-cyclopentyl-4-morpholinecarbothioamide has also been shown to induce oxidative stress and DNA damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-4-morpholinecarbothioamide has several advantages for use in laboratory experiments, including its low toxicity and high solubility in water. However, N-cyclopentyl-4-morpholinecarbothioamide can be difficult to synthesize, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-4-morpholinecarbothioamide. One area of research could focus on the development of more efficient synthesis methods for N-cyclopentyl-4-morpholinecarbothioamide. Another area of research could focus on the identification of the specific enzymes targeted by N-cyclopentyl-4-morpholinecarbothioamide and the development of more potent inhibitors. Additionally, further research could be conducted on the potential applications of N-cyclopentyl-4-morpholinecarbothioamide in medicine, agriculture, and materials science.
Conclusion
In conclusion, N-cyclopentyl-4-morpholinecarbothioamide is a chemical compound that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-cyclopentyl-4-morpholinecarbothioamide and its applications.
Métodos De Síntesis
N-cyclopentyl-4-morpholinecarbothioamide can be synthesized by reacting cyclopentanone with morpholine and thiosemicarbazide in the presence of acetic acid. The reaction mixture is then heated under reflux, and the resulting product is purified using recrystallization. Other methods of synthesis include the reaction of cyclopentanone with morpholine and carbon disulfide in the presence of sodium hydroxide.
Propiedades
IUPAC Name |
N-cyclopentylmorpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c14-10(11-9-3-1-2-4-9)12-5-7-13-8-6-12/h9H,1-8H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPAVWXEFVEOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5701884.png)
![1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine](/img/structure/B5701891.png)

![N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5701915.png)



![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5701942.png)

![1-(3,5-dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5701961.png)

![5-[(4-tert-butylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5701973.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5701988.png)
